(3-Bromo-5-(trifluoromethoxy)phenyl)methanol (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 1026201-95-5
VCID: VC2406317
InChI: InChI=1S/C8H6BrF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2
SMILES: C1=C(C=C(C=C1OC(F)(F)F)Br)CO
Molecular Formula: C8H6BrF3O2
Molecular Weight: 271.03 g/mol

(3-Bromo-5-(trifluoromethoxy)phenyl)methanol

CAS No.: 1026201-95-5

Cat. No.: VC2406317

Molecular Formula: C8H6BrF3O2

Molecular Weight: 271.03 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromo-5-(trifluoromethoxy)phenyl)methanol - 1026201-95-5

Specification

CAS No. 1026201-95-5
Molecular Formula C8H6BrF3O2
Molecular Weight 271.03 g/mol
IUPAC Name [3-bromo-5-(trifluoromethoxy)phenyl]methanol
Standard InChI InChI=1S/C8H6BrF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2
Standard InChI Key CQQFETSXXFSLPO-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1OC(F)(F)F)Br)CO
Canonical SMILES C1=C(C=C(C=C1OC(F)(F)F)Br)CO

Introduction

PropertyValue
CAS Number1026201-95-5
IUPAC Name[3-bromo-5-(trifluoromethoxy)phenyl]methanol
Molecular FormulaC8H6BrF3O2
Molecular Weight271.03 g/mol
PubChem CID26985712
InChI KeyCQQFETSXXFSLPO-UHFFFAOYSA-N
SMILESC1=C(C=C(C=C1OC(F)(F)F)Br)CO

The compound is identifiable through multiple chemical databases and standard nomenclature systems, making it readily accessible for research purposes . Its unique structural arrangement of functional groups contributes to its specific chemical behavior and applications in various fields of chemistry.

Synthesis and Preparation Methods

The synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol typically involves selective bromination reactions under controlled conditions. This section details the synthetic approaches and reaction conditions commonly employed to prepare this compound.

Synthetic Routes and Reaction Conditions

The primary synthetic route for (3-Bromo-5-(trifluoromethoxy)phenyl)methanol involves the bromination of 5-(trifluoromethoxy)phenylmethanol. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction conditions often require carefully controlled temperatures and potentially the use of a catalyst to ensure selective bromination at the desired third position on the phenyl ring.

The typical reaction scheme can be represented as:

5-(trifluoromethoxy)phenylmethanol + Brominating agent → (3-Bromo-5-(trifluoromethoxy)phenyl)methanol

Industrial Production Methods

For industrial or larger-scale production, this compound would likely involve similar synthetic routes but with optimized conditions. The process would be designed for maximum yield and purity, often involving continuous flow reactors and automated systems to precisely control reaction parameters. Purification steps such as recrystallization or chromatography are typically employed to obtain the final product with high purity, commonly reaching 97% purity as seen in commercial offerings .

Chemical Reactivity

(3-Bromo-5-(trifluoromethoxy)phenyl)methanol can participate in various chemical reactions due to the presence of multiple reactive functional groups in its structure. The bromine atom, hydroxyl group, and trifluoromethoxy substituent all contribute to its chemical behavior.

Oxidation Reactions

This compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives. Common oxidizing agents employed for these transformations include potassium permanganate (KMnO4) in acidic or basic medium, and chromium trioxide (CrO3) in acetic acid.

Reduction Reactions

The compound can be reduced to the corresponding phenylmethane derivative through reactions with reducing agents such as lithium aluminum hydride (LiAlH4) in ether, or sodium borohydride (NaBH4) in methanol.

Substitution Reactions

The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol are commonly used for these transformations.

Major Products

The major products resulting from these reactions include:

  • Oxidation products: (3-Bromo-5-(trifluoromethoxy)phenyl)formaldehyde and (3-Bromo-5-(trifluoromethoxy)phenyl)carboxylic acid

  • Reduction product: (3-Bromo-5-(trifluoromethoxy)phenyl)methane

  • Substitution products: Various substituted phenylmethanol derivatives, depending on the nucleophile employed

These reactive transformations make (3-Bromo-5-(trifluoromethoxy)phenyl)methanol a versatile starting material for the synthesis of more complex chemical structures.

Biological Activities and Research Findings

(3-Bromo-5-(trifluoromethoxy)phenyl)methanol exhibits potential biological activities that make it valuable for various therapeutic applications. Research findings indicate several important biological properties of this compound.

Antimicrobial Activity

Research suggests that (3-Bromo-5-(trifluoromethoxy)phenyl)methanol may possess antimicrobial properties, making it a candidate for developing antimicrobial agents. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and interact with cellular targets.

Anticancer Properties

The compound has been investigated for potential anticancer effects. It may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or disruption of cell cycle progression, though specific pathways require further elucidation through targeted research.

Structure-Activity Relationships

The biological activity of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol is influenced by its unique structural features:

  • The trifluoromethoxy group enhances lipophilicity, improving membrane permeability and interaction with proteins

  • The bromine atom can participate in halogen bonding, influencing binding affinity to biological targets like enzymes and receptors

  • The hydroxyl group provides a site for further functionalization or hydrogen bonding with biological targets

These structural characteristics make the compound valuable in medicinal chemistry studies focused on developing new therapeutic agents.

Applications in Chemistry and Industry

(3-Bromo-5-(trifluoromethoxy)phenyl)methanol has diverse applications across chemistry and industry sectors, leveraging its unique structural and reactive properties.

Building Block in Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in creating complex molecules for pharmaceuticals and agrochemicals. Its distinct functional groups allow for selective modifications to create more complex structures with specific properties designed for particular applications.

Specialty Chemicals and Materials

(3-Bromo-5-(trifluoromethoxy)phenyl)methanol is also utilized in synthesizing specialty chemicals and materials with specific properties, including fluorinated polymers and surfactants. The trifluoromethoxy group contributes to the unique properties of these materials, such as increased thermal stability, chemical resistance, and special surface properties.

Table 2: Applications of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol

FieldApplicationsKey Advantages
Medicinal ChemistryPrecursor for drug candidatesEnhanced lipophilicity, specific binding properties
AgrochemicalsBuilding block for pesticides/herbicidesMetabolic stability, targeted activity
Materials ScienceComponent in specialty polymersThermal stability, chemical resistance
Organic SynthesisIntermediate for complex moleculesMultiple reactive sites, selective transformations

Comparison with Similar Compounds

To better understand the unique properties and applications of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol, it is valuable to compare it with structurally similar compounds.

Comparison with Trifluoromethyl Analog

(3-Bromo-5-(trifluoromethyl)phenyl)methanol (CAS: 172023-97-1) is a closely related compound that contains a trifluoromethyl (-CF3) group instead of a trifluoromethoxy (-OCF3) group. The key differences between these compounds are summarized in Table 3:

Property(3-Bromo-5-(trifluoromethoxy)phenyl)methanol(3-Bromo-5-(trifluoromethyl)phenyl)methanol
CAS Number1026201-95-5172023-97-1
Molecular FormulaC8H6BrF3O2C8H6BrF3O
Molecular Weight271.03 g/mol255.03 g/mol
StructureContains -OCF3 at position 5Contains -CF3 at position 5
Boiling PointNot reported243.0±35.0 °C at 760 mmHg
DensityNot reported1.7±0.1 g/cm3
Melting PointNot reported52-54 °C

The trifluoromethoxy group in (3-Bromo-5-(trifluoromethoxy)phenyl)methanol likely confers different electronic properties and reactivity compared to the trifluoromethyl group in the analog. The oxygen atom in the trifluoromethoxy group can participate in hydrogen bonding, potentially influencing the compound's interactions with biological systems and reactivity patterns.

Comparison with Other Substituted Phenylmethanols

Related compounds include differently substituted phenylmethanols, such as (4-Bromo-2-(trifluoromethoxy)phenyl)methanol and (2-Bromo-3-(trifluoromethyl)phenyl)methanol. These compounds differ in the position of the substituents on the phenyl ring, which significantly affects their chemical reactivity and biological activities. The position of substituents influences factors such as steric hindrance, electronic effects, and molecular conformation, ultimately affecting how these compounds interact with biological targets or participate in chemical reactions.

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